3,5,6,7,8,8a-Hexahydroindolizine
Overview
Description
3,5,6,7,8,8a-Hexahydroindolizine is a nitrogen-containing heterocyclic compound that belongs to the indolizine family. This compound is characterized by its unique bicyclic structure, which includes a five-membered pyrrole ring fused to a six-membered piperidine ring. The presence of nitrogen in the ring system imparts significant chemical reactivity and biological activity, making it a compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,6,7,8,8a-Hexahydroindolizine can be achieved through several methods, including cyclocondensations, cycloadditions, cyclization/eliminations, and cycloisomerizations . One common approach involves the cyclization of enaminones derived from N-phenacylpyrrolidin-2-ones under acidic conditions . Another method includes the iodine-catalyzed Ortoleva–King reaction of 2-pyridylacetate with various benzophenones, followed by aldol condensation of the pyridinium intermediate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using readily available starting materials and catalysts. The choice of method depends on the desired yield, purity, and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions: 3,5,6,7,8,8a-Hexahydroindolizine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atom and the conjugated ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3,5,6,7,8,8a-Hexahydroindolizine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5,6,7,8,8a-Hexahydroindolizine involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the ring system can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and lead to various pharmacological effects .
Comparison with Similar Compounds
Indolizine: A parent compound with a similar bicyclic structure but without the hexahydro modification.
Pyrrolizine: Another nitrogen-containing heterocycle with a fused pyrrole and piperidine ring system.
Quinolizidine: A related compound with a bicyclic structure containing a nitrogen atom.
Uniqueness: 3,5,6,7,8,8a-Hexahydroindolizine is unique due to its specific hydrogenation pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3,5,6,7,8,8a-hexahydroindolizine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-2-6-9-7-3-5-8(9)4-1/h3,5,8H,1-2,4,6-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZQSLQJKCKOIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CC=CC2C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50536187 | |
Record name | 3,5,6,7,8,8a-Hexahydroindolizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50536187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92675-44-0 | |
Record name | 3,5,6,7,8,8a-Hexahydroindolizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50536187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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